

Comprehensive Spectroscopic Profiling of Buten-1-ylsulfur Pentafluoride (BSPF)

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Compound of Interest

Compound Name: *Buten-1-ylsulfur pentafluoride*

Cat. No.: *B8089217*

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pentafluorosulfanyl ($-\text{SF}_5$) group has emerged as a highly sought-after structural motif in medicinal chemistry, agrochemicals, and advanced materials. Often described as a "super-trifluoromethyl" group, the $-\text{SF}_5$ moiety imparts exceptional lipophilicity, metabolic stability, and strong electron-withdrawing properties to organic frameworks[1]. However, the successful integration of this group into complex drug scaffolds requires precise spectroscopic characterization to understand its conformational dynamics and structural integrity.

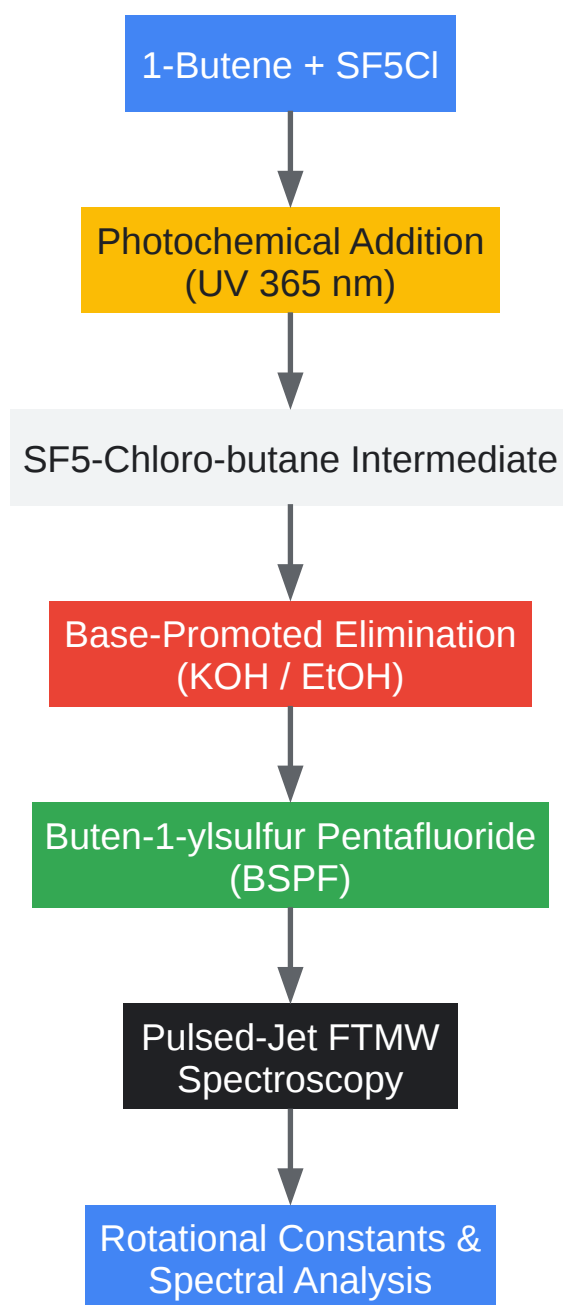
This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data for **buten-1-ylsulfur pentafluoride** (BSPF). By examining its synthesis, high-resolution Fourier Transform Microwave (FTMW) spectroscopy, and Nuclear Magnetic Resonance (NMR) signatures, we decode the causality behind its unique structural behaviors—specifically, the dampening of the four-fold internal rotor barrier that distinguishes it from shorter-chain alkenyl- SF_5 analogs[2][3].

Synthesis and Sample Preparation

The synthesis of SF₅-alkenes historically relied on harsh thermal conditions that often led to decomposition or competitive ionic rearrangements. Modern methodologies utilize photo-induced radical addition, which provides a highly controlled, self-validating system for generating pure BSPF suitable for high-resolution spectroscopy[1].

Causality in Experimental Design

Photochemical initiation at 365 nm selectively cleaves the weak S–Cl bond of SF₅Cl without providing enough thermal energy to trigger unwanted side reactions. The resulting SF₅ radical adds regioselectively to the terminal carbon of 1-butene. Subsequent base-promoted elimination yields the desired α,β -unsaturated BSPF.



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Caption: Workflow for the photochemical synthesis and spectroscopic analysis of BSPF.

Step-by-Step Methodology: Photochemical Synthesis of BSPF

- Reaction Setup: Equip a Schlenk flask with a magnetic stirrer and a quartz window for UV irradiation. Purge the system with dry nitrogen.

- **Reagent Introduction:** Dissolve 1-butene in a non-reactive solvent (e.g., anhydrous dichloromethane or n-hexane). Introduce SF₅Cl gas (or a pre-dissolved solution) into the mixture at -78 °C.
- **Photo-Initiation:** Irradiate the mixture using a 365 nm LED array for 4–12 hours. Monitor the consumption of the alkene via gas chromatography (GC)[4].
- **Elimination:** Treat the resulting 1-chloro-2-(pentafluorosulfanyl)butane intermediate with a strong base (e.g., KOH in ethanol) at room temperature to promote dehydrohalogenation.
- **Purification:** Isolate the BSPF product via fractional distillation or preparative gas chromatography to achieve the >99% purity required for microwave spectroscopy.

High-Resolution Microwave Spectroscopy & Torsional Dynamics

The –SF₅ group is a unique pseudo-octahedral moiety that acts as a four-fold internal rotor. The barrier to this internal rotation (V_4) is heavily dependent on the steric and electronic environment provided by the adjacent organic chain.

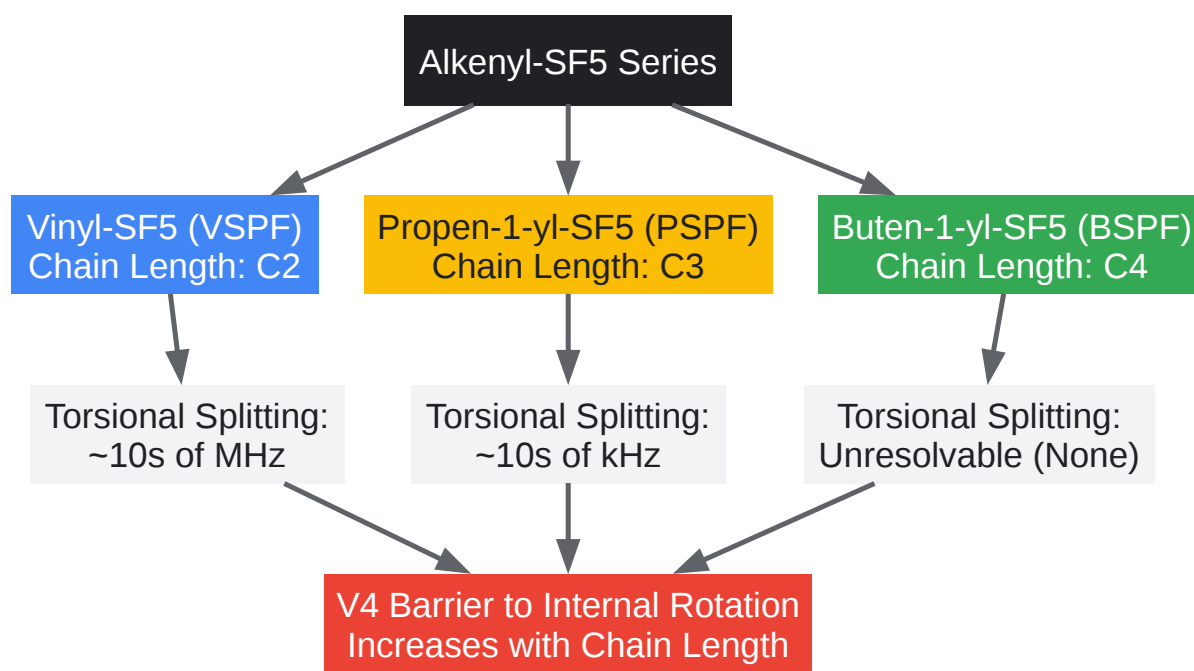
Pulsed-jet Fourier Transform Microwave (FTMW) spectroscopy is the premier technique for analyzing these dynamics. By expanding the BSPF vapor through a supersonic nozzle, the rotational temperature of the molecules is cooled to ~2 K. This eliminates spectral congestion from vibrationally excited states, allowing for the resolution of hyperfine torsional splitting[3].

The Chain-Length Effect on Torsional Splitting

In the alkenyl-SF₅ series, the distance and flexibility of the alkyl chain dictate the resolvable torsional splitting[2][3]:

- **Vinylsulfur pentafluoride (VSPF, C₂):** Exhibits massive splitting into A, E, and B torsional states with tens of MHz between transitions due to a relatively low V_4 barrier (~200–260 cm⁻¹).
- **Propen-1-ylsulfur pentafluoride (PSPF, C₃):** The addition of a methyl group raises the barrier, reducing the splitting to tens of kHz.

- **Buten-1-ylsulfur pentafluoride (BSPF, C4):** The extended ethyl chain introduces conformational flexibility that effectively dampens the coupling. Consequently, BSPF exhibits no resolvable torsional splitting in its microwave spectra[2].



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Caption: Logical relationship between chain length, torsional splitting, and the V4 barrier.

Step-by-Step Methodology: Pulsed-Jet FTMW Spectroscopy

- **Sample Seeding:** Seed the purified BSPF vapor (~1% concentration) into a carrier gas (Neon or Argon) at a backing pressure of 1.5 atm.
- **Supersonic Expansion:** Pulse the gas mixture through a solenoid valve into a high-vacuum Fabry-Pérot cavity to cool the rotational temperature.
- **Microwave Polarization:** Apply a short, high-power microwave pulse (e.g., 1 μ s) to macroscopically polarize the molecular ensemble.

- **Data Acquisition:** Record the time-domain Free Induction Decay (FID) signal emitted by the molecules as they relax to their ground state.
- **Signal Processing:** Perform a Fast Fourier Transform (FFT) on the FID data to convert it into the frequency domain, yielding high-resolution rotational transitions.

Nuclear Magnetic Resonance (NMR) & Vibrational Profiling

While FTMW provides insights into gas-phase rotational dynamics, NMR and IR spectroscopy are critical for confirming the bulk structural identity of BSPF in solution.

The ¹⁹F NMR AB₄ Spin System

The pseudo-octahedral geometry of the –SF₅ group creates a highly distinct ¹⁹F NMR signature. The single axial fluorine is trans to the butenyl chain, while the four equatorial fluorines are cis. This spatial arrangement results in an AB₄ spin system. The axial fluorine couples with the four equatorial fluorines to produce a pentet, while the equatorial fluorines couple back to produce a doublet. The massive J-coupling constant (~150 Hz) is a definitive hallmark of the intact –SF₅ group.

Quantitative Data Summary

Table 1: Rotational Constants and Torsional Splitting of Alkenyl-SF₅ Compounds | Compound | Chain Length | Torsional Splitting | Barrier to Internal Rotation (V₄) | | :--- | :--- | :--- | :--- | | VSPF | C2 | ~10s of MHz | ~ 200–260 cm⁻¹ | | PSPF | C3 | ~10s of kHz | Higher | | BSPF | C4 | Unresolvable (None) | Very High / Dampened |

Table 2: Typical NMR and IR Spectroscopic Signatures for BSPF

Nucleus / Mode	Chemical Shift (ppm) / Freq (cm ⁻¹)	Multiplicity & Coupling	Assignment / Description
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| ¹⁹F NMR | ~ 82.0 ppm | Pentet (J≈150 Hz) | Axial Fluorine (1F) | | ¹⁹F NMR | ~ 63.0 ppm | Doublet (J≈150 Hz) | Equatorial Fluorines (4F) | | ¹H NMR | ~ 6.5 ppm | Multiplet | α -alkenyl

proton | | ^1H NMR | ~ 6.0 ppm | Multiplet | β -alkenyl proton | | IR | $\sim 820 - 860$ cm^{-1} | Strong, sharp band | S–F stretching mode |

Conclusion

The spectroscopic profiling of **buten-1-ylsulfur pentafluoride** (BSPF) highlights a fascinating intersection of synthetic methodology and physical chemistry. The absence of torsional splitting in its FTMW spectrum—contrasting sharply with its shorter-chain analogs—demonstrates how subtle increases in aliphatic chain length can profoundly alter the internal rotational dynamics of the $-\text{SF}_5$ group[2][3]. For drug development professionals, understanding these structural nuances is paramount when utilizing SF_5 -alkenes as building blocks for next-generation therapeutics.

References

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